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Compound of Interest

Compound Name: 1-(4-Biphenylyl)ethanol

Cat. No.: B1360031 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis and

Validation of the Nuclear Magnetic Resonance (NMR) Spectral Data of 1-(4-
Biphenylyl)ethanol.

This guide provides a comprehensive interpretation and validation of the ¹H and ¹³C NMR

spectral data for the synthetically versatile secondary alcohol, 1-(4-biphenylyl)ethanol. This

compound serves as a key building block in the synthesis of various pharmaceutical agents

and functional materials. Accurate spectral characterization is paramount for ensuring the

identity and purity of this intermediate. This document presents a detailed analysis of its NMR

spectra, a comparison with analogous compounds, and standardized experimental protocols

for data acquisition.

¹H and ¹³C NMR Spectral Data of 1-(4-
Biphenylyl)ethanol
The structural elucidation of 1-(4-biphenylyl)ethanol is definitively achieved through the

analysis of its ¹H and ¹³C NMR spectra. The data presented below has been compiled from

available literature and spectral databases.

Table 1: ¹H and ¹³C NMR Spectral Data for 1-(4-Biphenylyl)ethanol
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¹H NMR (400 MHz,

CDCl₃)

¹³C NMR (100 MHz,

CDCl₃)

Chemical Shift (δ,

ppm)
Assignment

Chemical Shift (δ,

ppm)
Assignment

7.59 - 7.55 (m, 4H) H-2', H-6', H-2, H-6 145.0 C-4

7.42 (t, J = 7.6 Hz,

2H)
H-3', H-5' 140.8 C-1'

7.33 (t, J = 7.3 Hz,

1H)
H-4' 140.2 C-1

4.92 (q, J = 6.5 Hz,

1H)
H-7 128.8 C-3', C-5'

2.05 (s, 1H) OH 127.3 C-2', C-6'

1.51 (d, J = 6.5 Hz,

3H)
H-8 127.1 C-4'

125.6 C-2, C-6

70.4 C-7

25.2 C-8

Note: Assignments are based on typical chemical shift values, coupling patterns, and

comparison with similar structures. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q'

denotes quartet, and 'm' denotes multiplet. Coupling constants (J) are given in Hertz (Hz).

Interpretation and Validation of Spectral Data
The ¹H NMR spectrum of 1-(4-biphenylyl)ethanol displays characteristic signals

corresponding to its unique structure. The aromatic region shows a complex multiplet between

7.59 and 7.55 ppm, integrating to four protons, which can be assigned to the ortho-protons of

both phenyl rings (H-2, H-6, H-2', and H-6'). The triplet at 7.42 ppm corresponds to the meta-

protons of the terminal phenyl ring (H-3' and H-5'), and the triplet at 7.33 ppm is assigned to the

para-proton of the terminal phenyl ring (H-4').
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The methine proton (H-7) of the ethanol moiety appears as a quartet at 4.92 ppm, with a

coupling constant of 6.5 Hz, due to splitting by the adjacent methyl protons. The three protons

of the methyl group (H-8) resonate as a doublet at 1.51 ppm, with the same coupling constant

of 6.5 Hz, confirming their coupling to the methine proton. A broad singlet at 2.05 ppm is

characteristic of the hydroxyl proton, which is often exchangeable and may not show coupling.

The ¹³C NMR spectrum is also consistent with the proposed structure. The ten distinct signals

in the aromatic region (125-145 ppm) correspond to the twelve aromatic carbons, with some

overlap due to symmetry. The carbon bearing the hydroxyl group (C-7) appears at a downfield

chemical shift of 70.4 ppm, which is typical for a secondary alcohol. The methyl carbon (C-8)

gives a signal at 25.2 ppm.

Comparative Spectral Analysis
To further validate the spectral assignments, a comparison with the NMR data of structurally

related compounds, 1-phenylethanol and various 4-substituted biphenyls, is instructive.

1-Phenylethanol: The ethanolic portion of 1-(4-biphenylyl)ethanol is directly comparable to 1-

phenylethanol. The ¹H NMR of 1-phenylethanol shows a quartet for the methine proton around

4.9 ppm and a doublet for the methyl protons around 1.5 ppm, which aligns well with the data

for the target molecule. Similarly, the ¹³C chemical shifts for the carbinol carbon (around 70

ppm) and the methyl carbon (around 25 ppm) in 1-phenylethanol are in close agreement.

4-Substituted Biphenyls: The chemical shifts of the aromatic protons and carbons in 1-(4-
biphenylyl)ethanol can be compared to those of other 4-substituted biphenyl compounds. The

substitution at the 4-position of the biphenyl system influences the electronic environment and

thus the chemical shifts of the aromatic nuclei in a predictable manner, further supporting the

assignments made for the target compound.

Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality NMR spectra

for compounds such as 1-(4-biphenylyl)ethanol.

1. Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of 1-(4-biphenylyl)ethanol.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube.

2. NMR Data Acquisition:

The ¹H and ¹³C NMR spectra should be recorded on a 400 MHz (or higher field)

spectrometer.

For ¹H NMR, the following parameters are recommended:

Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 30-45°

Spectral width: -2 to 12 ppm

For ¹³C NMR, the following parameters are recommended:

Number of scans: 1024-4096 (or more for dilute samples)

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

3. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum manually.
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Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Analyze the multiplicities and measure the coupling constants.

Visualization of Structure and NMR Assignments
The following diagrams illustrate the chemical structure of 1-(4-biphenylyl)ethanol with atom

numbering for NMR assignments and a logical workflow for spectral data interpretation.
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1-(4-Biphenylyl)ethanol Structure

NMR Assignments

H-2, H-6, H-2', H-6'
δ = 7.59-7.55 ppm (m)

H-3', H-5'
δ = 7.42 ppm (t)

H-4'
δ = 7.33 ppm (t)

H-7
δ = 4.92 ppm (q)

H-8
δ = 1.51 ppm (d)

OH
δ = 2.05 ppm (s)

Aromatic Carbons
δ = 125-145 ppm

C-7 (CH-OH)
δ = 70.4 ppm

C-8 (CH3)
δ = 25.2 ppm
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Caption: Chemical structure of 1-(4-biphenylyl)ethanol and its corresponding ¹H and ¹³C NMR

assignments.
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Caption: Workflow for NMR spectral data acquisition, processing, interpretation, and validation.

To cite this document: BenchChem. [A Comparative Guide to the NMR Spectral Analysis of
1-(4-Biphenylyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360031#1-4-biphenylyl-ethanol-nmr-spectral-data-
interpretation-and-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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